

# P162-0948: A Comparative Analysis of Cross-Reactivity with ROCK1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: P162-0948

Cat. No.: B15544863

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the CDK8 inhibitor **P162-0948**, with a focus on its potential cross-reactivity with ROCK1 (Rho-associated coiled-coil containing protein kinase 1). The objective is to present available data to help researchers assess the selectivity of **P162-0948** and its suitability for studies where specific inhibition of CDK8 is critical.

## Executive Summary

**P162-0948** is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with a reported IC<sub>50</sub> of 50.4 nM.<sup>[1]</sup> It has been identified as a promising agent for research in pulmonary fibrosis due to its role in disrupting the TGF- $\beta$ /Smad signaling pathway.<sup>[1]</sup> While **P162-0948** has been screened against a panel of 60 kinases to demonstrate its selectivity for CDK8, the specific data regarding its activity against ROCK1 is not publicly available in the referenced literature.<sup>[2][3]</sup>

Given the absence of direct quantitative data for **P162-0948**'s interaction with ROCK1, this guide will provide a comparative framework using a known ROCK1 inhibitor. This will allow for an indirect assessment of potential off-target effects. It is important to note that some CDK8 inhibitors, such as Cortistatin A, have been shown to inhibit ROCK1 and ROCK2, suggesting that cross-reactivity within this class of inhibitors is possible.<sup>[4]</sup>

## Kinase Inhibition Profile

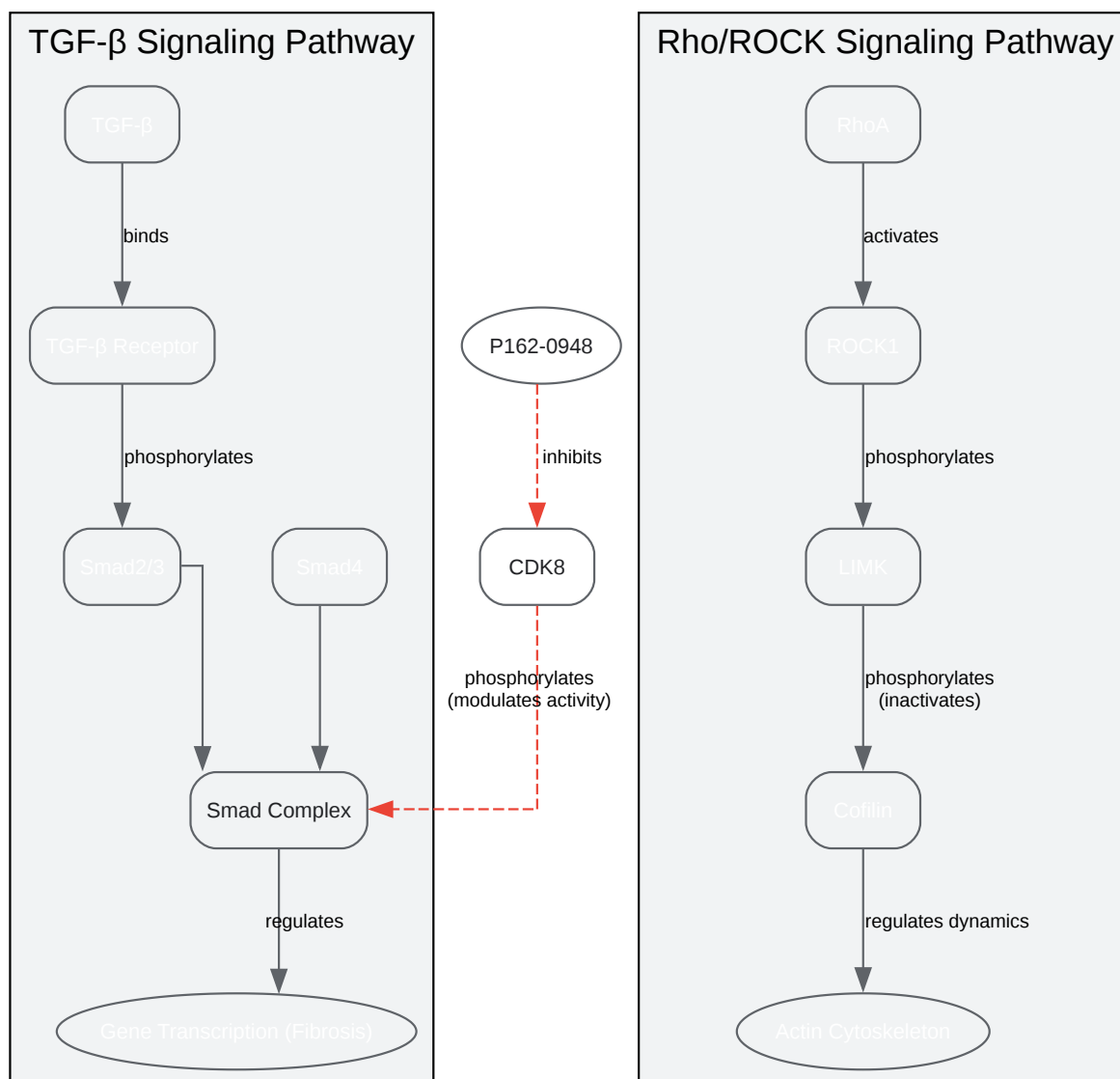
The following table summarizes the known inhibitory activity of **P162-0948** against its primary target, CDK8. A comparative profile for a representative ROCK1 inhibitor is included to provide context for potency and selectivity.

| Compound   | Primary Target | IC50 (nM)                 | Alternative Targets   |
|--|----------------|---------------------------|---|
| P162-0948  | CDK8           | 50.4 <sup>[1]</sup>       | Data for ROCK1 not publicly available.<br>Screened against a panel of 60 kinases and found to be selective for CDK8. <sup>[2]</sup><br><sup>[3]</sup> |
| Representative<br>ROCK1 Inhibitor (e.g.,<br>Y-27632) | ROCK1, ROCK2   | Ki of 140 nM for<br>ROCK1 | Exhibits >200-fold<br>selectivity over other<br>kinases like PKC,<br>PKA, and MLCK.   |

## Signaling Pathways

To understand the potential implications of cross-reactivity, it is essential to visualize the distinct signaling pathways regulated by CDK8 and ROCK1.

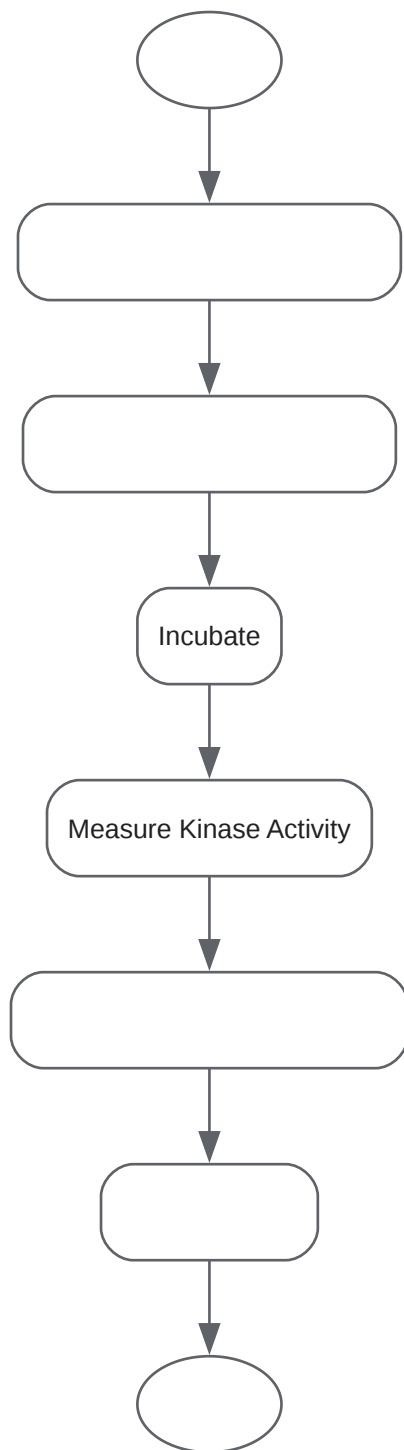
## CDK8 and ROCK1 Signaling Pathways

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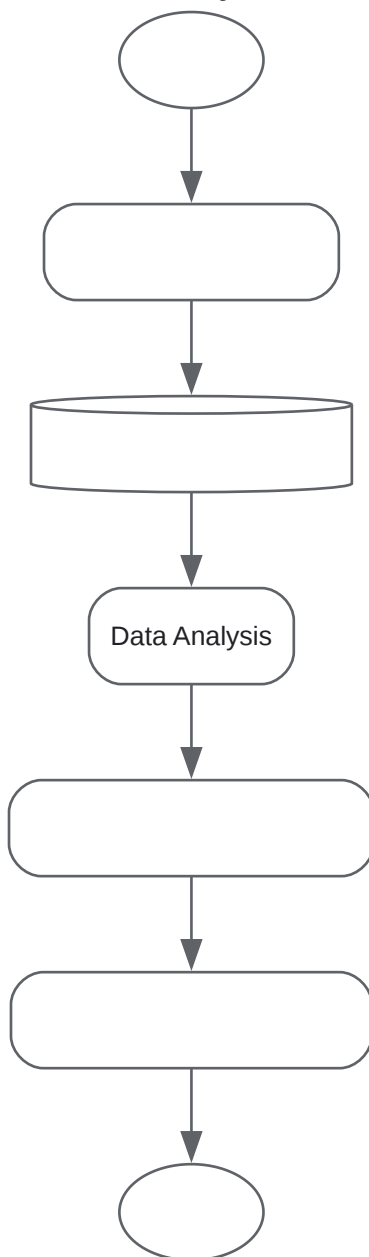
Caption: Simplified signaling pathways for CDK8 and ROCK1.

## Experimental Workflows

The assessment of kinase inhibitor selectivity is crucial for preclinical drug development. Below are diagrams illustrating typical workflows for determining inhibitor potency and selectivity.

Kinase Inhibitor IC<sub>50</sub> Determination Workflow

## Kinome-wide Selectivity Profiling Workflow



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